molecular formula C20H15ClN2O4 B3534804 methyl 2-[2-chloro-4-[(E)-2-cyano-2-(4-cyanophenyl)ethenyl]-6-methoxyphenoxy]acetate

methyl 2-[2-chloro-4-[(E)-2-cyano-2-(4-cyanophenyl)ethenyl]-6-methoxyphenoxy]acetate

Cat. No.: B3534804
M. Wt: 382.8 g/mol
InChI Key: ZLBDFOVJMPIGOF-APSNUPSMSA-N
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Description

Methyl 2-[2-chloro-4-[(E)-2-cyano-2-(4-cyanophenyl)ethenyl]-6-methoxyphenoxy]acetate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro, cyano, and methoxy functional group attached to a phenoxy acetate backbone. Its molecular formula is C19H15ClN2O4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[2-chloro-4-[(E)-2-cyano-2-(4-cyanophenyl)ethenyl]-6-methoxyphenoxy]acetate typically involves multi-step organic reactions. One common method involves the reaction of methyl 2-(4-bromo-2-chlorophenyl)acetate with zinc cyanide and a palladium catalyst in a solvent such as dioxane. The reaction is carried out under an inert atmosphere at elevated temperatures (around 80°C) for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-chloro-4-[(E)-2-cyano-2-(4-cyanophenyl)ethenyl]-6-methoxyphenoxy]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano groups to amines.

    Substitution: Halogen substitution reactions can replace the chloro group with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of methoxy or tert-butoxy derivatives.

Scientific Research Applications

Methyl 2-[2-chloro-4-[(E)-2-cyano-2-(4-cyanophenyl)ethenyl]-6-methoxyphenoxy]acetate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-[2-chloro-4-[(E)-2-cyano-2-(4-cyanophenyl)ethenyl]-6-methoxyphenoxy]acetate involves its interaction with specific molecular targets. The cyano and chloro groups play a crucial role in its reactivity and binding affinity. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2-chloro-4-cyanophenyl)acetate
  • Methyl 2-chloro-2-(3-cyanophenyl)acetate
  • Methyl 2-chloro-2-(4-nitrophenyl)acetate

Uniqueness

Methyl 2-[2-chloro-4-[(E)-2-cyano-2-(4-cyanophenyl)ethenyl]-6-methoxyphenoxy]acetate is unique due to its combination of functional groups and its specific structural arrangement

Properties

IUPAC Name

methyl 2-[2-chloro-4-[(E)-2-cyano-2-(4-cyanophenyl)ethenyl]-6-methoxyphenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O4/c1-25-18-9-14(8-17(21)20(18)27-12-19(24)26-2)7-16(11-23)15-5-3-13(10-22)4-6-15/h3-9H,12H2,1-2H3/b16-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLBDFOVJMPIGOF-APSNUPSMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=C(C#N)C2=CC=C(C=C2)C#N)Cl)OCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C(/C#N)\C2=CC=C(C=C2)C#N)Cl)OCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 2-[2-chloro-4-[(E)-2-cyano-2-(4-cyanophenyl)ethenyl]-6-methoxyphenoxy]acetate
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methyl 2-[2-chloro-4-[(E)-2-cyano-2-(4-cyanophenyl)ethenyl]-6-methoxyphenoxy]acetate
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methyl 2-[2-chloro-4-[(E)-2-cyano-2-(4-cyanophenyl)ethenyl]-6-methoxyphenoxy]acetate
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methyl 2-[2-chloro-4-[(E)-2-cyano-2-(4-cyanophenyl)ethenyl]-6-methoxyphenoxy]acetate
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methyl 2-[2-chloro-4-[(E)-2-cyano-2-(4-cyanophenyl)ethenyl]-6-methoxyphenoxy]acetate
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methyl 2-[2-chloro-4-[(E)-2-cyano-2-(4-cyanophenyl)ethenyl]-6-methoxyphenoxy]acetate

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